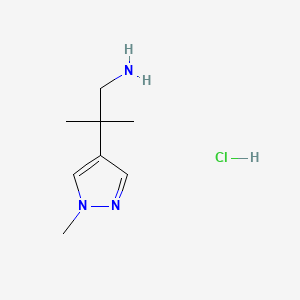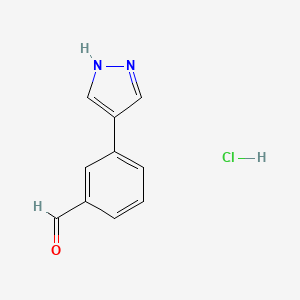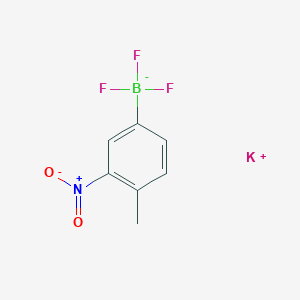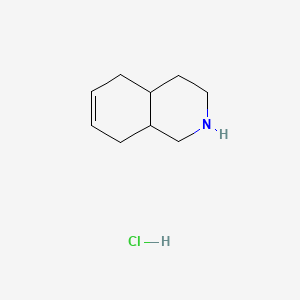![molecular formula C8H8Br2N2O B13463975 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide typically involves the bromination of 2-methylimidazo[1,2-a]pyridine followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-methylimidazo[1,2-a]pyridin-7-ol.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromine and hydroxyl groups in its structure allow it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. This compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
特性
分子式 |
C8H8Br2N2O |
|---|---|
分子量 |
307.97 g/mol |
IUPAC名 |
6-bromo-2-methyl-1H-imidazo[1,2-a]pyridin-7-one;hydrobromide |
InChI |
InChI=1S/C8H7BrN2O.BrH/c1-5-3-11-4-6(9)7(12)2-8(11)10-5;/h2-4,10H,1H3;1H |
InChIキー |
OHEAOPAHFWMIGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=C(C(=O)C=C2N1)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)





![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)




